2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid
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Overview
Description
2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid is an organic compound with the molecular formula C16H15NO5 It is characterized by the presence of a methoxyphenoxy group, an acetamido group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid typically involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with 2-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(2-(2-Hydroxyphenoxy)acetamido)benzoic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(2-(2-Methoxyphenoxy)acetamido)benzyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, to form derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(2-(2-Hydroxyphenoxy)acetamido)benzoic acid
Reduction: 2-(2-(2-Methoxyphenoxy)acetamido)benzyl alcohol
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenoxy)benzoic acid: Lacks the acetamido group, resulting in different chemical and biological properties.
2-(2-(4-Methoxyphenoxy)acetamido)benzoic acid: Similar structure but with a different substitution pattern on the phenoxy group.
4-(4-Methoxyphenoxy)benzoic acid: Different substitution pattern on the benzoic acid moiety.
Uniqueness
2-(2-(2-Methoxyphenoxy)acetamido)benzoic acid is unique due to the presence of both the methoxyphenoxy and acetamido groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-21-13-8-4-5-9-14(13)22-10-15(18)17-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHLJYQBZVAFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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